molecular formula C9H19O4PS B14158958 Phosphorothioic acid, O,O-diethyl O-tetrahydrofurfuryl ester CAS No. 3513-92-6

Phosphorothioic acid, O,O-diethyl O-tetrahydrofurfuryl ester

Cat. No.: B14158958
CAS No.: 3513-92-6
M. Wt: 254.29 g/mol
InChI Key: KZAOCXFBXMOEKU-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-diethyl O-tetrahydrofurfuryl ester: is an organophosphorus compound. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a phosphorothioate group bonded to diethyl and tetrahydrofurfuryl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphorothioic acid, O,O-diethyl O-tetrahydrofurfuryl ester typically involves the reaction of phosphorothioic acid derivatives with diethyl and tetrahydrofurfuryl alcohols. The reaction is usually carried out under controlled conditions, often in the presence of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Phosphorothioic acid, O,O-diethyl O-tetrahydrofurfuryl ester can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: This compound can also be reduced, typically affecting the phosphorothioate group.

    Substitution: Substitution reactions can occur, where one of the ester groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, nucleophiles.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced phosphorothioate derivatives.

    Substitution Products: Various substituted phosphorothioate esters.

Scientific Research Applications

Chemistry: Phosphorothioic acid, O,O-diethyl O-tetrahydrofurfuryl ester is used as a reagent in organic synthesis. It is involved in the preparation of other organophosphorus compounds and serves as an intermediate in various chemical reactions.

Biology and Medicine: In biological research, this compound is studied for its potential effects on enzymes and cellular processes. It may be used in the development of pharmaceuticals and as a tool to understand biochemical pathways.

Industry: In the agricultural industry, this compound is used as a pesticide or insecticide. Its effectiveness in controlling pests makes it valuable for crop protection.

Mechanism of Action

The mechanism of action of phosphorothioic acid, O,O-diethyl O-tetrahydrofurfuryl ester involves its interaction with biological molecules. The compound can inhibit certain enzymes by binding to their active sites, disrupting normal biochemical processes. This inhibition can lead to the compound’s pesticidal effects, as it interferes with the nervous system of insects.

Comparison with Similar Compounds

  • Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
  • Phosphorodithioic acid, O,O-diethyl ester
  • Phosphorothioic acid, O,O-diethyl ester, O-ester with 6-hydroxy-2-phenyl-3(2H)pyridazinone

Comparison: Phosphorothioic acid, O,O-diethyl O-tetrahydrofurfuryl ester is unique due to its tetrahydrofurfuryl ester group, which imparts specific chemical properties and reactivity. Compared to other similar compounds, it may exhibit different levels of stability, reactivity, and biological activity, making it suitable for specific applications in agriculture and research.

Properties

CAS No.

3513-92-6

Molecular Formula

C9H19O4PS

Molecular Weight

254.29 g/mol

IUPAC Name

diethoxy-(oxolan-2-ylmethoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H19O4PS/c1-3-11-14(15,12-4-2)13-8-9-6-5-7-10-9/h9H,3-8H2,1-2H3

InChI Key

KZAOCXFBXMOEKU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OCC1CCCO1

Origin of Product

United States

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